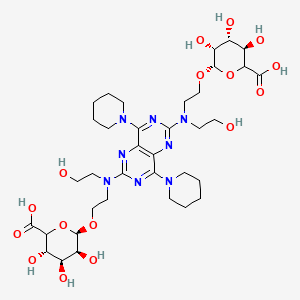

DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE

Description

Contextualization within Dipyridamole (B1670753) Biotransformation Pathways

The biotransformation of dipyridamole primarily occurs in the liver, where it undergoes conjugation with glucuronic acid. drugbank.comrxlist.com This process, known as glucuronidation, is a major Phase II metabolic pathway. The parent dipyridamole molecule contains four hydroxyl groups, presenting multiple sites for this conjugation to occur. nih.gov The metabolic process can result in the formation of a mono-glucuronide, where a single glucuronic acid molecule is attached, or a di-glucuronide, where two are attached.

The resulting conjugates, including Dipyridamole Di-O-β-D-Glucuronide, are then primarily excreted from the body via the bile. drugbank.comrxlist.comyoutube.com The formation of these glucuronides is a critical step in the clearance of dipyridamole. While many pharmacological texts refer generally to the formation of a "glucuronide conjugate," the specific characterization and existence of Dipyridamole Di-O-β-D-Glucuronide has been confirmed. youtube.comscbt.com This di-glucuronide represents a more extensively metabolized form of the parent drug.

Academic Significance of Glucuronide Metabolites in Drug Disposition Research

Glucuronidation is a pivotal process in the metabolism of a vast array of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin. nih.gov This pathway is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to a substrate. nih.gov The addition of the highly polar glucuronic acid group significantly increases the water solubility of the parent compound. nih.gov

This increase in hydrophilicity is fundamentally important for drug disposition as it facilitates the elimination of the substance from the body, typically via urine or bile. nih.gov Therefore, glucuronidation is often considered a detoxification process, converting drugs into less active and more easily excretable forms. nih.gov The study of specific glucuronide metabolites is essential for understanding a drug's pharmacokinetic profile, including its half-life, clearance rate, and potential for drug-drug interactions, particularly those involving the inhibition or induction of UGT enzymes.

Overview of Scientific Inquiry into Dipyridamole Di-O-β-D-Glucuronide

Scientific investigation into the metabolites of dipyridamole has often involved quantifying the parent drug and its glucuronide conjugates collectively in plasma. youtube.com However, the specific identification and characterization of Dipyridamole Di-O-β-D-Glucuronide as a distinct chemical entity underscores a deeper level of metabolic inquiry. The existence of this di-glucuronide is confirmed through its unique Chemical Abstracts Service (CAS) number and its availability as a purified standard for research purposes. scbt.com

Modern analytical techniques, such as liquid chromatography tandem mass spectrometry (LC-MS/MS), are essential for the structural elucidation of such metabolites in complex biological matrices. youtube.com While broad clinical studies may not always differentiate between mono- and di-glucuronide forms, the characterization of Dipyridamole Di-O-β-D-Glucuronide is vital for detailed metabolic profiling and mechanistic studies. Research into this specific metabolite helps to build a complete picture of dipyridamole's fate in the body, from absorption to elimination.

Table 1: Chemical Properties of Dipyridamole Di-O-β-D-Glucuronide

| Property | Value | Source |

| CAS Number | 107136-95-8 | scbt.com |

| Molecular Formula | C₃₆H₅₆N₈O₁₆ | scbt.com |

| Molecular Weight | 856.87 g/mol | scbt.com |

| Description | A metabolite of dipyridamole. | scbt.com |

Structure

2D Structure

Properties

IUPAC Name |

(3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56N8O16/c45-15-11-43(13-17-57-33-25(51)21(47)23(49)27(59-33)31(53)54)35-38-20-19(29(39-35)41-7-3-1-4-8-41)37-36(40-30(20)42-9-5-2-6-10-42)44(12-16-46)14-18-58-34-26(52)22(48)24(50)28(60-34)32(55)56/h21-28,33-34,45-52H,1-18H2,(H,53,54)(H,55,56)/t21-,22+,23-,24+,25-,26+,27?,28?,33+,34- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJFCIJCCRXIKL-RJQGGIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O)N(CCO)CCOC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)N(CCO)CCO[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56N8O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675871 | |

| Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

856.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107136-95-8 | |

| Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Formation and Metabolic Disposition of Dipyridamole Di O β D Glucuronide

Elucidation of UDP-Glucuronosyltransferase (UGT) Isoenzymes Catalyzing Dipyridamole (B1670753) Glucuronidation

The conjugation of dipyridamole with glucuronic acid is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the liver, the main site of drug detoxification, but are also present in other tissues. The UGT enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the dipyridamole molecule. This process, termed glucuronidation, is a major pathway in phase II metabolism.

While specific research pinpointing the exact UGT isoenzymes responsible for dipyridamole's transformation into its di-O-β-D-glucuronide form is detailed, the general understanding of UGT substrate specificity provides valuable insights. The UGT1A and UGT2B subfamilies are known to be instrumental in the metabolism of a wide array of drugs. Identifying the specific UGTs involved is crucial for predicting potential drug-drug interactions, as co-administered drugs that are substrates for the same UGT isoenzyme can compete for metabolism, leading to altered drug clearance.

Kinetic Characterization of Dipyridamole Di-O-β-D-Glucuronide Biosynthesis

The kinetics of glucuronidation are influenced by several factors, including the concentration of the UGT enzymes, the availability of the UDPGA cofactor, and the presence of inhibitors or inducers of the UGT enzymes. Understanding these kinetics is essential for predicting how changes in metabolic capacity, due to genetic variations or co-administered drugs, might affect dipyridamole's efficacy and safety.

In Vitro Models for Investigating Glucuronidation Pathways

To study the glucuronidation of dipyridamole and identify the responsible UGT isoenzymes, various in vitro models are employed. These models provide a controlled environment to investigate the metabolic pathways without the complexities of a whole organism.

Commonly used in vitro systems include:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum isolated from human liver tissue and are a rich source of UGT enzymes.

Hepatocytes: These are whole liver cells that contain a full complement of drug-metabolizing enzymes and transporters, offering a more comprehensive model of hepatic drug metabolism.

Recombinant UGT Enzymes: These are individual UGT isoenzymes produced in cell lines, allowing for the precise determination of which specific enzymes are responsible for a particular metabolic reaction.

These models are invaluable for reaction phenotyping, which aims to identify the specific enzymes involved in a drug's metabolism. For instance, by incubating dipyridamole with a panel of recombinant UGTs, researchers can pinpoint which isoforms catalyze the formation of Dipyridamole Di-O-β-D-Glucuronide.

Role of Transporter Proteins in Dipyridamole Di-O-β-D-Glucuronide Cellular Disposition

Once formed, the disposition of Dipyridamole Di-O-β-D-Glucuronide is heavily reliant on the action of various transporter proteins. Because glucuronides are typically more polar and negatively charged, they cannot easily diffuse across cell membranes and require specific transporters for their efflux from the cell.

Key transporter families involved in the disposition of glucuronidated metabolites include:

Multidrug Resistance-Associated Proteins (MRPs): These transporters, particularly MRP2 and MRP3, are located on the apical (bile canalicular) and basolateral (sinusoidal) membranes of hepatocytes, respectively, and are crucial for the excretion of glucuronides into bile and blood.

Breast Cancer Resistance Protein (BCRP): This transporter is also found

Analytical Chemistry Methodologies for Dipyridamole Di O β D Glucuronide Characterization

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating Dipyridamole (B1670753) Di-O-β-D-glucuronide from its parent compound and other metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Dipyridamole Di-O-β-D-Glucuronide

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of drug metabolites. nih.gov Method development for Dipyridamole Di-O-β-D-glucuronide involves optimizing several parameters to achieve accurate and reliable results.

A key aspect of method development is the chromatographic separation. This often involves the use of a reversed-phase column, such as a C18 or C8 column. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous solution (often containing a buffer like ammonium (B1175870) acetate (B1210297) or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govjapsonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the separation of the polar glucuronide metabolite from the less polar parent drug and other endogenous components. japsonline.com

The mass spectrometer is usually operated in the positive electrospray ionization (ESI+) mode. nih.gov For quantification, multiple reaction monitoring (MRM) is employed, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This highly selective detection method minimizes interference from other compounds in the sample. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Dipyridamole Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 (50 x 2.1 mm, 3 µm) nih.gov |

| Mobile Phase A | 5 mM Ammonium Acetate in Water nih.gov |

| Mobile Phase B | Methanol nih.gov |

| Flow Rate | 0.25 mL/min nih.gov |

| Injection Volume | 5 µL japsonline.com |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

High-Performance Liquid Chromatography (HPLC) Coupled with Ultraviolet (UV) Detection for Dipyridamole Di-O-β-D-Glucuronide Analysis

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is another widely used technique for the analysis of dipyridamole and its metabolites. While generally less sensitive than LC-MS/MS, it is a robust and cost-effective method. researchgate.net

Method development for HPLC-UV analysis of Dipyridamole Di-O-β-D-glucuronide focuses on achieving good chromatographic resolution between the metabolite and the parent drug. This is typically accomplished using a reversed-phase column (e.g., C8 or C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. nih.govresearchgate.net The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analytes. researchgate.net

The UV detector is set to a wavelength where dipyridamole and its glucuronide exhibit strong absorbance, often around 280-295 nm. nih.govresearchgate.net Validation of the method in accordance with regulatory guidelines is essential to ensure its accuracy, precision, linearity, and robustness. nih.gov

Table 2: Example of HPLC-UV Method Parameters for Dipyridamole Analysis

| Parameter | Condition |

|---|---|

| Column | C8 (150 mm x 4.6 mm, 3.0 µm) nih.gov |

| Mobile Phase A | 10 mM Phosphate Buffer (pH 4.7) nih.gov |

| Mobile Phase B | Buffer:Acetonitrile:Methanol (30:40:30 v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 295 nm nih.gov |

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of Dipyridamole Di-O-β-D-glucuronide and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Glucuronide Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules, including glucuronide metabolites. While complete NMR characterization of Dipyridamole Di-O-β-D-glucuronide is not extensively detailed in readily available literature, the general principles of NMR analysis of glucuronides are well-established.

Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For Dipyridamole Di-O-β-D-glucuronide, this would allow for the confirmation of the attachment of the glucuronic acid moiety to the dipyridamole structure. More advanced 2D NMR techniques, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between different parts of the molecule. The use of spectral simulation software can also aid in the complete NMR-spectroscopic characterization. abo.fi

Mass Spectrometry Fragmentation Patterns of Dipyridamole Di-O-β-D-Glucuronide

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable information about the structure of a molecule through its fragmentation pattern. When analyzing glucuronide conjugates, a common fragmentation pathway is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, a loss of m/z 176.0321). nih.gov

For Dipyridamole Di-O-β-D-glucuronide (molecular formula C₃₆H₅₆N₈O₁₆, molecular weight 856.87 g/mol ), the precursor ion [M+H]⁺ would be observed in the mass spectrum. scbt.com In an MS/MS experiment, this precursor ion would be expected to fragment, losing the two glucuronic acid groups. The resulting fragment ions would correspond to the dipyridamole aglycone and potentially other characteristic fragments of the dipyridamole structure itself. The specific fragmentation pattern can help to confirm the identity of the metabolite. However, a major challenge with glucuronide fragmentation is that the loss of the glucuronyl moiety often dominates the spectrum, which can make it difficult to differentiate between isomeric glucuronides. nih.gov

Sample Preparation and Matrix Effects in Dipyridamole Di-O-β-D-Glucuronide Bioanalysis

The accurate quantification of Dipyridamole Di-O-β-D-glucuronide in biological samples like plasma or urine requires effective sample preparation to remove interfering substances. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govresearchgate.netkoreascience.kr

Protein precipitation, often carried out with methanol or acetonitrile, is a simple method to remove proteins from plasma samples. nih.gov Liquid-liquid extraction uses a solvent immiscible with the sample matrix to selectively extract the analyte. koreascience.kr Solid-phase extraction offers a more selective cleanup by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. researchgate.net

Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS/MS. These effects occur when co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.net To mitigate matrix effects, thorough sample cleanup is crucial. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for these effects. nih.gov Careful method validation, including the assessment of matrix effects from multiple sources of the biological matrix, is essential for reliable bioanalytical results. tsijournals.com

Method Validation Principles for Dipyridamole Di-O-β-D-Glucuronide Quantification

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of Dipyridamole Di-O-β-D-Glucuronide, method validation would adhere to principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH). While specific validation data for Dipyridamole Di-O-β-D-Glucuronide is not extensively published, the principles are universal and can be illustrated by methods validated for the parent compound, dipyridamole.

The key validation parameters include:

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For Dipyridamole Di-O-β-D-Glucuronide, this would involve demonstrating no interference from dipyridamole or other metabolites at its specific retention time and mass-to-charge ratio.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship is typically evaluated across a range of concentrations.

Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations and calculating the percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Research Findings on Parent Compound (Dipyridamole) Method Validation

Studies on the parent drug, dipyridamole, provide insight into the expected performance of a validated method. For instance, a high-performance liquid chromatographic (HPLC) method for dipyridamole residue on manufacturing equipment surfaces was validated and demonstrated excellent linearity, accuracy, and precision. nih.gov Similarly, an LC-MS/MS method for the simultaneous quantification of dipyridamole and prednisolone (B192156) in human plasma showed linearity over a specific concentration range. nih.gov

Table 1: Example of HPLC Method Validation Parameters for Dipyridamole

| Validation Parameter | Result | Reference |

| Linearity Range | 0.12 µg/mL to 20.14 µg/mL | nih.gov |

| Correlation Coefficient (r²) | 0.997 | nih.gov |

| Accuracy | 0.13 µg/mL to 21.80 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.041 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | 0.124 µg/mL | nih.gov |

| Method Precision (%RSD) | 0.2% | nih.gov |

| Ruggedness (%RSD) | 0.3% | nih.gov |

This table presents data for the parent compound, dipyridamole, and serves as an illustrative example of validation parameters.

Application to Dipyridamole Di-O-β-D-Glucuronide

A study on the pharmacokinetics of oral dipyridamole in human volunteers successfully determined the plasma levels of both dipyridamole and its glucuronide simultaneously by HPLC. nih.gov This indicates that chromatographic methods are capable of separating and quantifying the parent drug from its glucuronide metabolite.

Modern approaches would likely employ Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is advantageous for distinguishing between isomeric glucuronides and for quantification in complex biological matrices like plasma. nih.govbiosynth.com The validation of an LC-MS/MS method for Dipyridamole Di-O-β-D-Glucuronide would involve establishing and verifying the parameters mentioned above, with specific precursor and product ions for the analyte and a suitable internal standard.

The stability of glucuronide metabolites is a crucial consideration during method validation. nih.gov The potential for hydrolysis of the glucuronide back to the parent drug under certain pH or enzymatic conditions must be evaluated during sample collection, storage, and analysis to ensure accurate quantification. nih.gov The availability of a certified reference standard for Dipyridamole Di-O-β-D-Glucuronide is essential for these validation studies. scbt.com

Molecular and Cellular Pharmacological Interactions of Dipyridamole Di O β D Glucuronide

In Vitro Assessment of Molecular Targets and Binding Affinities

Direct in vitro studies comprehensively identifying the molecular targets and quantifying the binding affinities specifically for Dipyridamole (B1670753) Di-O-β-D-Glucuronide are not widely reported. The process of glucuronidation significantly increases the polarity and molecular weight of a compound, which can substantially alter its ability to interact with the molecular targets of the parent drug.

Dipyridamole Di-O-β-D-Glucuronide is recognized as a metabolite of dipyridamole, which is known to be a phosphodiesterase (PDE) 5 inhibitor. nih.govscbt.com The parent compound, dipyridamole, also acts by inhibiting adenosine (B11128) deaminase and the cellular uptake of adenosine, thereby increasing local adenosine concentrations. nih.govnih.gov The pharmacological actions of dipyridamole are linked to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov

The structural modifications from the addition of two glucuronic acid moieties would likely alter the binding affinity of the metabolite for these targets compared to the parent compound. However, without specific experimental data for Dipyridamole Di-O-β-D-Glucuronide, its direct molecular interactions remain an area requiring further investigation.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 107136-95-8 scbt.com |

| Molecular Formula | C₃₆H₅₆N₈O₁₆ scbt.com |

Modulation of Cellular Signaling Pathways by Dipyridamole Di-O-β-D-Glucuronide

The extent to which Dipyridamole Di-O-β-D-Glucuronide modulates cellular signaling pathways is not well-documented. The activity of the parent compound, dipyridamole, is characterized by its influence on signaling cascades mediated by cyclic nucleotides. By inhibiting phosphodiesterases, dipyridamole leads to an accumulation of intracellular cAMP and cGMP. nih.govnih.gov

This increase in second messengers activates downstream effectors such as protein kinase A (PKA) and the exchange factor directly activated by cAMP (Epac). nih.gov For instance, the protective effects of dipyridamole against fibrosis in certain cellular models have been attributed to the activation of the Epac pathway following the elevation of cAMP levels. nih.gov Dipyridamole also potentiates the vasodilatory effects of nitric oxide (NO) by enhancing the cGMP signaling pathway. nih.gov

Enzyme Inhibition and Induction Studies with Dipyridamole Di-O-β-D-Glucuronide

There is a lack of specific studies on the inhibitory or inductive effects of Dipyridamole Di-O-β-D-Glucuronide on various enzyme systems. The parent compound, dipyridamole, has been shown to be a potent inhibitor of monoamine oxidase (MAO) in vitro, while it does not inhibit xanthine (B1682287) oxidase (XO) or carbonic anhydrase (CA). nih.gov

The potential for drug-drug interactions through enzyme inhibition or induction is a critical aspect of a drug's profile. nih.gov Glucuronidated metabolites can sometimes inhibit metabolic enzymes. For example, the glucuronide metabolite of another drug, ticagrelor, has been shown to weakly inhibit certain cytochrome P450 (CYP) enzymes, demonstrating that metabolites can have their own inhibitory profiles. frontiersin.org Without dedicated research, the enzyme inhibition and induction profile of Dipyridamole Di-O-β-D-Glucuronide remains unknown.

Table 2: Investigated Enzyme Interactions of Parent Dipyridamole

| Enzyme | Interaction | Reference |

|---|---|---|

| Monoamine Oxidase (MAO) | Strong Inhibition | nih.gov |

| Xanthine Oxidase (XO) | No Inhibition | nih.gov |

Comparative Biochemical Activity with Parent Dipyridamole in Cellular Models

Research on analogues of dipyridamole has been conducted to improve its metabolic stability while retaining its inhibitory activity against PDE5. mdpi.com These studies highlight the importance of the chemical structure for the biochemical activity of pyrimidopyrimidine derivatives. The addition of bulky, polar glucuronide groups to dipyridamole would significantly alter its physicochemical properties, which would be expected to impact its entry into cells and its interaction with intracellular targets. Therefore, it is plausible that the biochemical activity of the glucuronide metabolite is substantially different from that of dipyridamole, though this has not been experimentally verified.

Investigation of Dipyridamole Di-O-β-D-Glucuronide as a Substrate for Metabolic Enzymes

Dipyridamole Di-O-β-D-Glucuronide is a product of phase II metabolism, specifically glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govyoutube.com These enzymes are crucial for the metabolism and detoxification of a wide range of drugs and endogenous compounds. nih.gov The formation of Dipyridamole Di-O-β-D-Glucuronide indicates that the parent dipyridamole is a substrate for UGTs.

The UGT superfamily of enzymes is located in various tissues, including the liver and gastrointestinal tract, and is responsible for conjugating glucuronic acid to substrates, thereby increasing their water solubility and facilitating their excretion. nih.govyoutube.com While it is established that Dipyridamole Di-O-β-D-Glucuronide is a product of this process, there is no available information on whether this metabolite can itself serve as a substrate for further metabolism by other phase I or phase II enzymes. Such sequential metabolism can occur for some compounds, but its relevance for Dipyridamole Di-O-β-D-Glucuronide has not been investigated. Studies on the parent compound have noted its poor metabolic stability in rat liver microsomes, suggesting rapid metabolism. mdpi.comnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Dipyridamole |

| Dipyridamole Di-O-β-D-Glucuronide |

| Adenosine |

| Cyclic Adenosine Monophosphate (cAMP) |

| Cyclic Guanosine Monophosphate (cGMP) |

| Nitric Oxide (NO) |

Advanced Research Perspectives and Emerging Directions for Dipyridamole Di O β D Glucuronide

Exploration of Non-Canonical Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway where UDP-glucuronosyltransferase (UGT) enzymes conjugate a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion. wikipedia.org This process typically occurs on nucleophilic oxygen (O-glucuronidation) or nitrogen (N-glucuronidation) atoms. helsinki.fihyphadiscovery.com However, the metabolic landscape is not limited to these canonical pathways.

Emerging research has identified alternative glycosylation pathways for xenobiotics, such as glucosidation, where glucose is conjugated to a substrate instead of glucuronic acid. researchgate.net In some cases, the same UGT enzymes can catalyze these different reactions. For instance, studies on morphine have shown that UGT2B7 can catalyze both glucuronidation and glucosidation, representing complementary metabolic pathways. While glucuronidation is often dominant due to the higher binding affinity of the enzyme for the UDP-glucuronic acid cofactor, the existence of such alternative pathways is significant.

For Dipyridamole (B1670753) Di-O-β-D-Glucuronide, research has traditionally focused on the canonical transfer of glucuronic acid. Future investigations could explore the possibility of non-canonical glycosylation, including:

Glucosidation: Investigating whether dipyridamole or its mono-glucuronide can be conjugated with glucose, potentially mediated by UGT enzymes under specific physiological conditions.

Other Glycosylations: Exploring conjugation with other sugar moieties, a process that could alter the metabolite's stability, transport, and biological activity. nih.gov

The exploration of these non-canonical pathways is crucial, as the resulting metabolites could have distinct pharmacokinetic profiles and biological activities compared to their glucuronide counterparts. Identifying such novel conjugates of dipyridamole would provide a more complete understanding of its metabolic fate.

Application of Computational Modeling in Predicting Glucuronide Interactions

Computational modeling has become an indispensable tool in drug discovery and metabolism research, allowing for the prediction of molecular interactions that govern pharmacokinetic processes. diva-portal.org Methods such as molecular docking and molecular dynamics simulations can predict how a drug or its metabolite binds to enzymes and transporter proteins at an atomic level. nih.govwjbphs.com

While computational studies have been performed on the parent drug, dipyridamole, to explore its binding to targets like phosphodiesterase 5 (PDE5) and other proteins, the application of these techniques to its glucuronide metabolites is an emerging field. mdpi.com Predicting the interactions of Dipyridamole Di-O-β-D-Glucuronide is particularly complex due to the size and flexibility of the two glucuronic acid moieties.

Future computational research on this metabolite should focus on:

Transporter-Metabolite Interactions: Glucuronide conjugates are often substrates for efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), which play a critical role in their biliary and renal clearance. nih.govnih.gov Computational docking can predict the binding affinity and orientation of Dipyridamole Di-O-β-D-Glucuronide with these transporters. A significant challenge in this area is the limited availability of high-resolution crystal structures for human transporters, often necessitating the use of homology models. csmres.co.uk

These predictive models can guide in vitro experiments, prioritize testing, and help build more accurate physiologically based pharmacokinetic (PBPK) models that incorporate the complex interplay between metabolism and transport. nih.gov

Table 1: Potential Applications of Computational Modeling for Dipyridamole Di-O-β-D-Glucuronide

| Modeling Technique | Target Protein | Research Question | Potential Impact |

| Molecular Docking | UGT Enzymes (e.g., UGT1A, UGT2B families) | Which UGT isoforms are responsible for the second glucuronidation step? What determines the site of conjugation? | Helps in reaction phenotyping and understanding inter-individual variability in dipyridamole metabolism. |

| Molecular Docking | Efflux Transporters (e.g., MRP2, BCRP) | Does the di-glucuronide have a high affinity for key efflux transporters in the liver and kidney? | Predicts the primary clearance pathways and potential for drug-drug interactions at the transporter level. nih.gov |

| Molecular Dynamics | Transporter-Metabolite Complex | How stable is the binding of the di-glucuronide within the transporter? What conformational changes occur? | Provides a deeper understanding of the transport mechanism and the dynamics of substrate recognition. |

| QSAR Modeling | A series of di-glucuronidated analogs | What physicochemical properties (e.g., size, charge distribution) govern transporter affinity? | Guides the design of new drugs with optimized metabolic and clearance profiles. |

Interdisciplinary Approaches in Metabolite Research

The comprehensive study of a drug metabolite like Dipyridamole Di-O-β-D-Glucuronide cannot be accomplished within a single scientific discipline. Modern metabolomics research is shifting from a multidisciplinary approach, where experts work in parallel, to a truly interdisciplinary model that integrates diverse expertise to solve complex problems. nih.gov Understanding the complete lifecycle of this metabolite—from its formation to its excretion and potential biological effects—requires a synergistic effort.

An integrated research framework would involve:

Analytical Chemistry: Developing and validating robust methods using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to accurately identify and quantify the di-glucuronide in complex biological matrices. nih.gov

Biochemistry and Enzymology: Characterizing the specific UGT enzymes responsible for the sequential glucuronidation of dipyridamole and determining the kinetic parameters of these reactions.

Computational Biology & Cheminformatics: Utilizing predictive models, as discussed previously, to simulate interactions and analyze large datasets generated from metabolomics studies. mdpi.com

Pharmacology and Toxicology: Assessing the in vitro and in vivo disposition of the metabolite, including its transport across membranes and its potential to cause drug-drug interactions or off-target effects. mdpi.com

Clinical Science: Translating findings from laboratory studies to understand how factors like genetics (e.g., UGT polymorphisms), disease states, and co-medications affect the levels of Dipyridamole Di-O-β-D-Glucuronide in patients. nih.gov

Dipyridamole Di-O-β-D-Glucuronide as a Model Compound for Glucuronide Research

A model compound is a chemical used to study a particular biological process or analytical technique. While not yet established as such, Dipyridamole Di-O-β-D-Glucuronide has the potential to become a valuable tool for advancing glucuronide research. The parent molecule contains four hydroxyl groups, making it a complex substrate for glucuronidation and an excellent candidate for studying several fundamental processes.

Potential research applications include:

Studying Sequential Glucuronidation: The formation of a di-glucuronide from a mono-glucuronide intermediate provides a model system to study the kinetics and enzyme selectivity of sequential conjugation reactions. Researchers can investigate whether the same or different UGT isoforms catalyze the first and second glucuronidation steps and how the presence of the first glucuronic acid moiety influences the subsequent reaction.

Investigating Transporter Affinity for Poly-Conjugated Metabolites: The disposition of glucuronides is heavily dependent on transporter proteins. nih.gov Dipyridamole Di-O-β-D-Glucuronide, being larger and more hydrophilic than its mono-conjugated counterpart, could serve as a model substrate to probe the affinity and capacity of efflux transporters like MRPs for more complex, poly-conjugated molecules. This is critical for understanding the clearance mechanisms of drugs that undergo extensive Phase II metabolism.

Method Development and Validation: Due to its complex isomeric possibilities, this metabolite can be used as a challenging test case for developing and validating new analytical methods, such as the advanced MS and NMR techniques described above, designed to differentiate closely related glucuronide structures.

By using Dipyridamole Di-O-β-D-Glucuronide in these contexts, researchers can gain insights that are broadly applicable to the wider field of drug metabolism and pharmacokinetics.

Q & A

Q. Table 1: Analytical Techniques for Characterization

Q. What established protocols exist for synthesizing Dipyridamole Di-O-β-D-Glucuronide?

- Methodological Answer :

- Enzymatic Synthesis : Utilize UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1) in liver microsomes. Optimize pH (7.4), temperature (37°C), and cofactor (UDPGA) concentration .

- Chemical Synthesis : Protect dipyridamole hydroxyl groups, then couple with glucuronic acid donors (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate) under basic conditions. Deprotect with NaOH .

Q. Table 2: Synthesis Approaches

| Method | Conditions | Yield (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Enzymatic | Liver microsomes, 24h, pH 7.4 | ~60-75 | Enzyme stability | |

| Chemical | Acetonitrile, Ag₂O, 48h | ~45-50 | Regioselectivity control |

Q. How can researchers detect and quantify Dipyridamole Di-O-β-D-Glucuronide in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 600→175). Include deuterated internal standards (e.g., dipyridamole-d6) for accuracy .

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) improves sensitivity. Validate limits of detection (LOD: 0.1 ng/mL) and quantification (LOQ: 0.3 ng/mL) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data on Dipyridamole Di-O-β-D-Glucuronide be resolved?

- Methodological Answer :

- Parallel Studies : Conduct dose-response experiments in cell cultures (e.g., human hepatocytes) and animal models (e.g., CKD mice) under identical dosing regimens .

- Pharmacokinetic Bridging : Measure metabolite conversion rates (parent drug → glucuronide) using LC-MS/MS. Adjust in vitro doses to mirror in vivo plasma exposure .

- Mechanistic Probes : Use knockout models (e.g., UGT-deficient mice) to isolate glucuronide-specific effects vs. parent drug actions .

Q. What experimental strategies elucidate the anti-inflammatory mechanisms of Dipyridamole Di-O-β-D-Glucuronide?

- Methodological Answer :

- Cytokine Profiling : Quantify IL-6, TNF-α, and IL-1β in microglial cultures via ELISA after LPS stimulation. Compare results with dipyridamole alone to identify glucuronide-specific modulation .

- Transcriptomic Analysis : Perform RNA-seq on treated cells to map pathways (e.g., NF-κB, MAPK). Validate hits with siRNA knockdown .

- In Vivo Imaging : Use two-photon microscopy in EAE (experimental autoimmune encephalomyelitis) mice to track real-time microglial activation .

Q. How should researchers design studies to investigate PK-PD relationships of Dipyridamole Di-O-β-D-Glucuronide?

- Methodological Answer :

- PICO Framework :

- Population : CKD patients (GFR <30 mL/min) .

- Intervention : Oral dipyridamole (75 mg TID) with plasma glucuronide monitoring .

- Comparison : Placebo or RAAS inhibitors .

- Outcome : Time to dialysis or mortality over 5 years .

- Longitudinal Sampling : Collect serial blood/urine samples for LC-MS/MS and creatinine clearance analysis .

- Propensity Score Matching : Adjust for confounders (e.g., age, baseline GFR) in observational cohorts .

Q. What methodologies address discrepancies in clinical vs. preclinical efficacy data?

- Methodological Answer :

- Meta-Analysis : Pool data from preclinical studies (e.g., murine CKD models) and clinical trials. Use random-effects models to assess heterogeneity sources (e.g., dosing, species differences) .

- Translational Biomarkers : Validate surrogate endpoints (e.g., urinary albumin-to-creatinine ratio) across species .

- Dose Escalation Trials : Phase I studies in healthy volunteers to establish safety margins before CKD trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.